N-(4-chlorobenzyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
CAS No.:
Cat. No.: VC10972214
Molecular Formula: C21H20ClN3O4
Molecular Weight: 413.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H20ClN3O4 |
|---|---|
| Molecular Weight | 413.9 g/mol |
| IUPAC Name | N-[(4-chlorophenyl)methyl]-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
| Standard InChI | InChI=1S/C21H20ClN3O4/c1-28-18-9-5-15(11-19(18)29-2)17-8-10-21(27)25(24-17)13-20(26)23-12-14-3-6-16(22)7-4-14/h3-11H,12-13H2,1-2H3,(H,23,26) |
| Standard InChI Key | AYCRSNNDEWPDHB-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)Cl)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)Cl)OC |
Introduction
N-(4-chlorobenzyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that belongs to the class of pyridazine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific structure of this compound suggests potential applications in pharmaceutical research due to its unique combination of functional groups.
Synthesis Methods
The synthesis of N-(4-chlorobenzyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step reactions. These may include the formation of the pyridazine core, followed by the introduction of the dimethoxyphenyl and chlorobenzyl groups through appropriate coupling reactions. Common methods involve the use of palladium-catalyzed cross-coupling reactions for the introduction of the aryl groups.
| Synthesis Step | Reaction Conditions |
|---|---|
| Pyridazine Formation | Heating in the presence of a base |
| Aryl Coupling | Palladium catalyst, inert atmosphere |
| Amide Formation | Acid chloride, base, solvent |
Biological Activity
Pyridazine derivatives have been extensively studied for their biological activities. Compounds with similar structures have shown potential as anti-inflammatory agents, antimicrobial agents, and even anticancer drugs. The presence of the 3,4-dimethoxyphenyl group may enhance the compound's ability to interact with biological targets, potentially increasing its efficacy.
| Biological Activity | Potential Application |
|---|---|
| Anti-inflammatory | Treatment of inflammatory diseases |
| Antimicrobial | Infection control and prevention |
| Anticancer | Cancer therapy and research |
Research Findings
Research on pyridazine derivatives, including N-(4-chlorobenzyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide, is ongoing. Studies often focus on optimizing synthesis conditions to improve yield and purity, as well as evaluating the compounds' biological activities through in vitro and in vivo assays.
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